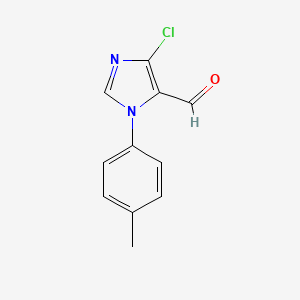
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-methylphenyl group and a 4-chloro substituent on the imidazole ring, along with an aldehyde functional group at the 5-position
准备方法
The synthesis of 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with glyoxal in the presence of a suitable catalyst can lead to the formation of the imidazole ring. Subsequent chlorination and formylation steps yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
化学反应分析
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-4-bromo-1h-imidazole-5-carbaldehyde: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-fluoro-1h-imidazole-5-carbaldehyde: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
1-(4-Methylphenyl)-4-iodo-1h-imidazole-5-carbaldehyde: The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRWTCBSXEFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
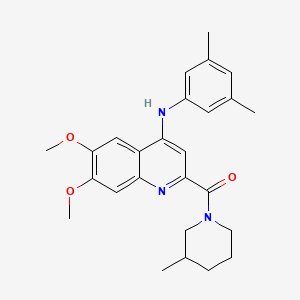
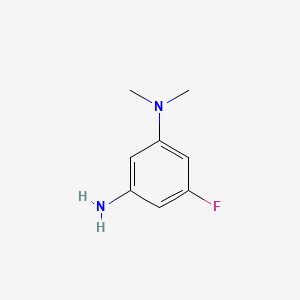
![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)
![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)
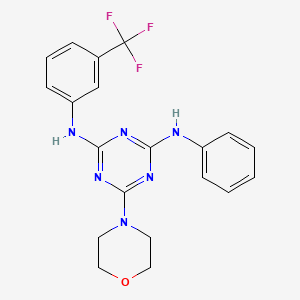
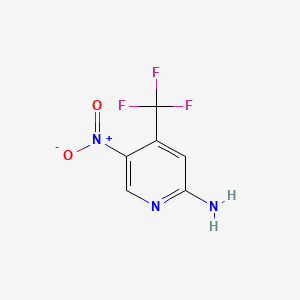
![1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2511025.png)
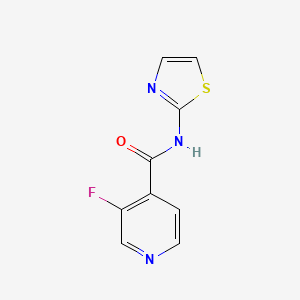
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2511028.png)


![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)
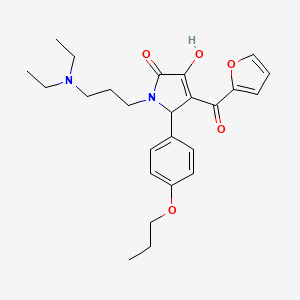
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)
